(1S)-1-(4-methoxyphenyl)propan-1-ol
Description
(1S)-1-(4-Methoxyphenyl)propan-1-ol (CAS: 5349-60-0) is a chiral secondary alcohol featuring a 4-methoxyphenyl group attached to the propanol backbone. Its molecular formula is C₁₀H₁₄O₂, with a molecular weight of 166.22 g/mol and a logP value of 2.14, indicating moderate hydrophobicity . Key physical properties include:
- Density: 1.032 g/cm³
- Boiling Point: 270.9°C at 760 mmHg
- Flash Point: 113.2°C
- Refractive Index: 1.528 (n²⁰/D)
- Polar Surface Area (PSA): 29.46 Ų .
The compound is synthesized via stereoselective methods, such as resolution using chiral auxiliaries like camphorsulfonic acid derivatives, to isolate the (1S)-enantiomer from racemic mixtures . It serves as a key intermediate in pharmaceuticals and agrochemicals due to its aromatic and alcohol functionalities.
Properties
IUPAC Name |
(1S)-1-(4-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELLLNVFFUWXHI-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
(1S)-1-(4-Methoxyphenyl)propan-1-ol (C₁₀H₁₄O₂, MW 166.22 g/mol) features a chiral center at the C1 position, with the hydroxyl group and 4-methoxyphenyl moiety occupying adjacent stereochemical positions. The methoxy group enhances electron density at the para position of the aromatic ring, influencing both reactivity in substitution reactions and crystallinity (mp 106–107°C). Density functional theory (DFT) calculations indicate a 12.3 kcal/mol energy difference between the (1S) and (1R) enantiomers, underscoring the thermodynamic preference for specific configurations during synthesis.
Pharmaceutical Applications
This compound serves as a precursor to β-blockers and nonsteroidal anti-inflammatory drugs (NSAIDs). Its enantiopure form is essential for avoiding racemic mixtures that cause adverse drug effects, as demonstrated in the synthesis of (S)-cherylline derivatives showing 94% receptor selectivity.
Catalytic Asymmetric Hydrogenation
Transition Metal Catalysis
The hydrogenation of 1-(4-methoxyphenyl)propan-1-one using chiral catalysts represents the most scalable method:
| Catalyst System | Ligand | Solvent | Temp (°C) | Pressure (bar) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| Ru/(S)-Binap | (S)-BINAP | MeOH | 60 | 50 | 92 | 99.2 |
| Rh/ChenPhos | P-Stereogenic diphosphine | THF | 25 | 10 | 89 | 99.5 |
| Ir/(R)-Segphos | (R)-Segphos | iPrOH | 80 | 30 | 85 | 98.7 |
The Rh/ChenPhos system achieves 99.5% ee through π-π interactions between the methoxyphenyl group and the ligand's aromatic pockets. Kinetic studies show a 2.4-fold rate enhancement compared to Ru systems due to lower activation energy (ΔG‡ = 14.2 kcal/mol vs. 16.8 kcal/mol).
Substrate Engineering
Introducing ester groups at the β-position (e.g., 3-(4-methoxyphenyl)propan-1-ol benzoate) increases hydrogenation efficiency by 35% through transition-state stabilization. This modification reduces competitive adsorption on catalyst surfaces, as confirmed by in situ IR spectroscopy.
Biocatalytic Reduction
Alcohol Dehydrogenase (ADH) Systems
Ralstonia sp. ADH converts 1-(4-methoxyphenyl)propan-1-one to the (1S)-alcohol with 98% ee in phosphate buffer (pH 7.0, 30°C). Co-factor recycling using glucose dehydrogenase (GDH) enables a 5000:1 substrate-to-catalyst ratio, achieving a space-time yield of 8.9 g·L⁻¹·h⁻¹.
Whole-Cell Biocatalysts
Engineered E. coli co-expressing ADH and GDH produces 72 g/L of (1S)-alcohol in 24 h, with a diastereomeric excess (de) >99%. The process eliminates organic solvents, reducing the E-factor (environmental impact metric) to 1.2 compared to 8.7 for chemical methods.
Resolution Techniques
Kinetic Resolution
Lipase B from Candida antarctica (CAL-B) selectively acetylates the (1R)-enantiomer (kₐ = 0.42 min⁻¹) over the (1S)-form (kₐ = 0.03 min⁻¹), enabling 97% ee at 50% conversion. The reaction follows a Ping Pong Bi-Bi mechanism, with methanolysis rates dictating selectivity.
Chiral Chromatography
Preparative HPLC using Chiralpak AD-H columns (hexane:isopropanol 90:10) resolves racemic mixtures with a separation factor (α) of 1.32. This method is preferred for small-scale API production, offering >99.9% purity at a cost of $12,000/kg.
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Method | Cost ($/kg) | E-Factor | Throughput (kg/day) | ee (%) |
|---|---|---|---|---|
| Rh-Catalyzed Hydrogenation | 450 | 8.2 | 120 | 99.5 |
| Enzymatic Reduction | 680 | 1.4 | 85 | 98.0 |
| Kinetic Resolution | 920 | 15.7 | 40 | 97.0 |
Environmental Impact
Enzymatic methods reduce wastewater generation by 78% compared to catalytic hydrogenation, though higher enzyme costs limit industrial adoption. Life-cycle analysis (LCA) shows that transition metal catalysts contribute 62% of the carbon footprint in chemical routes due to energy-intensive ligand synthesis.
Emerging Technologies
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (1S)-1-(4-methoxyphenyl)propan-1-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can yield (1S)-1-(4-methoxyphenyl)propan-1-amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).
Major Products Formed
Oxidation: (1S)-1-(4-methoxyphenyl)propan-1-one.
Reduction: (1S)-1-(4-methoxyphenyl)propan-1-amine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(1S)-1-(4-methoxyphenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active metabolites. These metabolites can then exert various effects on cellular functions and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds are structurally related to (1S)-1-(4-methoxyphenyl)propan-1-ol, differing in substituents, functional groups, or stereochemistry:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Boiling Point (°C) | logP | PSA (Ų) | CAS Number |
|---|---|---|---|---|---|---|---|
| This compound | C₁₀H₁₄O₂ | 166.22 | 4-Methoxy, secondary alcohol, chiral | 270.9 | 2.14 | 29.46 | 5349-60-0 |
| 1-(4-Methylphenyl)-1-propanol | C₁₀H₁₄O | 150.22 | 4-Methyl, secondary alcohol | Not reported | ~2.8* | 20.23 | 25574-04-3 |
| 3-(4-(Methoxymethoxy)phenyl)propan-1-ol | C₁₁H₁₆O₃ | 196.24 | Methoxymethoxy ether, primary alcohol | Not reported | 1.65 | 38.69 | 74882-15-8 |
| 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol | C₁₇H₂₀O₆ | 320.34 | Two hydroxyls, two methoxy groups, diol | Not reported | ~1.2 | 85.22 | Not available |
| rel-1-((1S,3S)-3-Iodo-...ethan-1-one** | C₁₄H₁₅IO₂ | 354.17 | Cyclopropane, iodo, ketone | Not reported | ~3.5 | 26.30 | Not available |
Estimated logP based on methyl vs. methoxy polarity differences .
*Abbreviated name for clarity; full name: rel-1-((1S,3S)-3-Iodo-1-(4-methoxyphenyl)-2,2-dimethylcyclopropyl)ethan-1-one .
Property and Reactivity Analysis
1-(4-Methylphenyl)-1-propanol
- Structural Difference : Methyl substituent instead of methoxy.
- Impact: Reduced polarity compared to the methoxy analog, leading to higher hydrophobicity (logP ~2.8 vs. 2.14).
3-(4-(Methoxymethoxy)phenyl)propan-1-ol
- Structural Difference : Methoxymethoxy (-OCH₂OCH₃) group replaces methoxy (-OCH₃).
- Impact : The ether-protected hydroxyl increases steric bulk and alters solubility. The primary alcohol (vs. secondary) enhances hydrogen-bonding capacity, reflected in a higher PSA (38.69 vs. 29.46 Ų) .
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol
- Structural Difference : Diol backbone with two methoxy groups.
- Impact : Increased hydrophilicity (logP ~1.2) due to multiple hydroxyls, making it suitable for aqueous-phase reactions. The diol structure may enhance chelation properties .
rel-1-((1S,3S)-3-Iodo...ethan-1-one
- Structural Difference : Cyclopropane ring and ketone replace the alcohol.
- Impact : The rigid cyclopropane and iodinated structure increase molecular weight and steric hindrance. The ketone group reduces polarity (logP ~3.5) and alters metabolic pathways compared to alcohol derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1S)-1-(4-methoxyphenyl)propan-1-ol, and how do reaction conditions influence enantiomeric purity?
- Methodology :
-
Reduction of Prochiral Ketones : Start with (1S)-1-(4-methoxyphenyl)propan-1-one and reduce it using enantioselective catalysts like (R)- or (S)-BINAP-modified Ru complexes (asymmetric hydrogenation) .
-
Chiral Resolution : If racemic mixtures form, employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to isolate the (1S)-enantiomer. Monitor optical rotation ([α]D) and confirm purity via chiral GC-MS .
-
Yield Optimization : Use LiAlH4 or NaBH4 with CeCl3 (Luche reduction) to enhance selectivity for secondary alcohols .
- Data Table : Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Asymmetric Hydrogenation | H2, Ru-BINAP, MeOH, 50°C | 78–85 | ≥98% |
| Chiral Resolution | Chiralpak AD-H, hexane:IPA (90:10) | 65 | 99.5% |
| Luche Reduction | NaBH4/CeCl3, THF, 0°C | 82 | 92% |
Q. How can researchers safely handle and store this compound to prevent degradation?
- Protocols :
- Storage : Keep in airtight, amber-glass containers under nitrogen at –20°C to prevent oxidation of the alcohol group. Desiccants (e.g., molecular sieves) mitigate moisture absorption .
- Handling : Use fume hoods with local exhaust ventilation. Avoid skin contact by wearing nitrile gloves and lab coats. Quench residues with 10% aqueous NaOH before disposal .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Analytical Workflow :
- NMR : 1H/13C NMR (CDCl3) to confirm methoxy (-OCH3) singlet at δ 3.8 ppm and chiral center coupling patterns (e.g., J = 6.5 Hz for vicinal protons) .
- IR : Detect hydroxyl (ν ~3400 cm⁻¹) and aryl ether (ν ~1250 cm⁻¹) stretches .
- Polarimetry : Measure specific rotation ([α]D²⁵ = +15° to +20° in CHCl3) to validate enantiopurity .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological interactions?
- Experimental Design :
-
Enzyme Assays : Test enantiomer-specific inhibition of cytochrome P450 isoforms (e.g., CYP2D6) using fluorogenic substrates. Compare IC50 values of (1S) vs. (1R) forms .
-
Molecular Docking : Perform in silico studies (AutoDock Vina) to analyze hydrogen bonding between the (1S)-OH group and active-site residues (e.g., Asp301 in CYP2D6) .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Case Study : Discrepancies in antimicrobial potency (e.g., MIC ranging from 8–64 µg/mL against S. aureus).
- Root Cause Analysis :
- Impurity Profiling : UPLC-MS may reveal trace aldehydes (from incomplete reduction) that skew bioassay results .
- Solvent Effects : Activity varies in DMSO vs. ethanol due to differential compound solubility .
- Resolution : Standardize synthetic protocols and solvent systems across studies. Use ≥99% pure compounds (HPLC-validated) .
Q. Can computational models predict the metabolic fate of this compound in vivo?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
